Cas no 298215-04-0 (N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide)

N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a specialized organic compound featuring a trifluoromethylphenyl core linked to a 5-methyl-1,3,4-thiadiazole moiety via a sulfanylacetamide bridge. Its unique structure combines electron-withdrawing (chloro, trifluoromethyl) and heterocyclic (thiadiazole) functionalities, making it a promising candidate for agrochemical or pharmaceutical applications. The compound exhibits potential bioactivity due to the synergistic effects of its substituents, particularly in modulating target interactions. Its synthetic versatility allows for further derivatization, enabling structure-activity relationship studies. The presence of sulfur and nitrogen heteroatoms enhances binding affinity in biological systems, while the trifluoromethyl group improves metabolic stability. This compound is suited for research in herbicide or antimicrobial agent development.
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide structure
298215-04-0 structure
Product name:N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
CAS No:298215-04-0
MF:C12H9ClF3N3OS2
MW:367.797569036484
CID:5743734
PubChem ID:2207657

N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl)acetamide
    • BRD-K63441729-001-01-3
    • N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
    • CS-0362080
    • CBKinase1_018563
    • AKOS000414942
    • N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamide
    • N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(5-methyl-1,3,4-thiadiazol-2-ylthio)acetamide
    • 298215-04-0
    • JS-0990
    • STL297302
    • CBKinase1_006163
    • Acetamide, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-
    • N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
    • Inchi: 1S/C12H9ClF3N3OS2/c1-6-18-19-11(22-6)21-5-10(20)17-9-4-7(12(14,15)16)2-3-8(9)13/h2-4H,5H2,1H3,(H,17,20)
    • InChI Key: PVXZABMPXFLGKE-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(C(F)(F)F)=CC=1NC(CSC1=NN=C(C)S1)=O

Computed Properties

  • Exact Mass: 366.9827664g/mol
  • Monoisotopic Mass: 366.9827664g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 402
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 108Ų

Experimental Properties

  • Density: 1.55±0.1 g/cm3(Predicted)
  • pka: 11.36±0.70(Predicted)

N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1432750-1g
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamide
298215-04-0 90%
1g
¥3121.00 2024-08-03

N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide Related Literature

Additional information on N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Comprehensive Overview of N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide (CAS No. 298215-04-0)

N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, with the CAS number 298215-04-0, is a specialized organic compound that has garnered significant attention in the fields of agrochemical and pharmaceutical research. This compound features a unique molecular structure combining a chloro-trifluoromethylphenyl moiety and a 5-methyl-1,3,4-thiadiazole ring linked via a sulfanylacetamide bridge. Its structural complexity and functional groups make it a subject of interest for researchers exploring novel bioactive molecules.

In recent years, the demand for trifluoromethylphenyl derivatives has surged due to their applications in crop protection and medicinal chemistry. The CAS 298215-04-0 compound is often discussed in the context of pesticide intermediates and herbicide development, aligning with the growing global focus on sustainable agriculture. Researchers are particularly intrigued by its potential mode of action, which may involve inhibition of key enzymatic pathways in target organisms. This aligns with the broader industry trend toward eco-friendly pest control solutions.

The compound's thiadiazole component is noteworthy, as this heterocyclic scaffold is frequently employed in drug discovery programs. Pharmaceutical scientists have highlighted its relevance in the design of small-molecule inhibitors, particularly for enzymes associated with metabolic disorders. The presence of both chloro and trifluoromethyl substituents enhances lipophilicity, a property critically evaluated in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies—a hot topic in current computational chemistry discussions.

From a synthetic chemistry perspective, the preparation of N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide involves multi-step organic transformations, including amide coupling and heterocyclic sulfanylation. These processes are frequently optimized using modern green chemistry principles, reflecting the industry's shift toward solvent-free reactions and catalytic methods. Such advancements address the increasing environmental regulations and consumer demand for sustainable chemical production.

Analytical characterization of this compound typically employs advanced techniques like HPLC-MS and NMR spectroscopy, which are standard practices for verifying the purity of agrochemical intermediates. The trifluoromethyl group's distinct 19F NMR signal serves as a valuable diagnostic marker—a technique gaining traction in quality control laboratories worldwide. This aspect is particularly relevant given the rising emphasis on chemical traceability and supply chain transparency in the post-pandemic era.

In material science applications, derivatives of 298215-04-0 have shown promise as building blocks for functional materials, especially those requiring specific electronic properties. The thiadiazole-thioether linkage contributes to interesting conformational dynamics that could influence material performance—an area attracting attention in organic electronics research circles.

The commercial availability of CAS 298215-04-0 through specialty chemical suppliers has facilitated its investigation across multiple disciplines. Current market trends indicate growing procurement of such halogenated thiadiazole derivatives by contract research organizations (CROs) engaged in high-throughput screening programs. This reflects the broader pharmaceutical industry's strategy of leveraging diverse chemical libraries for lead compound identification.

Regulatory considerations for this compound fall under general chemical safety guidelines rather than restrictive classifications, making it accessible for legitimate research purposes. Proper handling protocols emphasize standard laboratory safety measures—a topic receiving renewed focus in academic and industrial training programs following recent advancements in occupational health standards.

Future research directions for N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide may explore its potential in precision agriculture formulations or as a scaffold for targeted drug delivery systems. The compound's structural features position it well for structure-activity relationship (SAR) studies, particularly in the context of molecular docking simulations—a technique benefiting from recent breakthroughs in artificial intelligence-assisted drug design.

For researchers seeking detailed information about 298215-04-0, technical databases typically provide its physicochemical properties including molecular weight (340.78 g/mol), melting point range, and solubility profiles. These parameters are crucial for experimental design in both process chemistry and formulation development workflows—key phases in the product development lifecycle that dominate current industry discourse.

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